molecular formula C13H18ClN3S B8404063 N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride

N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride

Cat. No.: B8404063
M. Wt: 283.82 g/mol
InChI Key: LDAHKKLLDVHXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3S and its molecular weight is 283.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18ClN3S

Molecular Weight

283.82 g/mol

IUPAC Name

N-methyl-N-piperidin-4-yl-1,3-benzothiazol-2-amine;hydrochloride

InChI

InChI=1S/C13H17N3S.ClH/c1-16(10-6-8-14-9-7-10)13-15-11-4-2-3-5-12(11)17-13;/h2-5,10,14H,6-9H2,1H3;1H

InChI Key

LDAHKKLLDVHXKK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNCC1)C2=NC3=CC=CC=C3S2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of ethyl 4-[methyl[(phenylamino)thioxomethyl]amino]-1-piperidinecarboxylate (4.02 g, 12.5 mmol) in carbon tetrachloride (25 mL) was added dropwise a solution of bromine (2.00 g, 12.5 mmol) in carbon tetrachloride (10 mL), the mixture was stirred at room temperature for 30 minutes, and heated to reflex for 1 hours. The insolubles were filtered, and washed with hexane. This was dissolved in 48% hydrobromic acid (40 mL), and the solution was heated to reflux for 2 hours. The reaction mixture was ice-cooled, neutralized with 25% aqueous ammonia, and extracted with ethyl acetate two times. The combined organic layers were washed with water and saturated brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. To the residue was added diisopropyl ether, the insolubles were filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol, a 10% hydrogen chloride-methanol solution (11 mL), and the mixture was concentrated under reduced pressure. The residue was recrystallized from methanol-diisopropyl ether to obtain 2.53 g of the title compound.
Name
ethyl 4-[methyl[(phenylamino)thioxomethyl]amino]-1-piperidinecarboxylate
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
71%

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